Antibacterial Potency Against Xanthomonas oryzae pv. oryzae (Xoo): Class-Level SAR Context
While direct antibacterial data for the target compound are not publicly available, a series of closely related N-phenylacetamide derivatives containing 4-arylthiazole moieties have been evaluated against Xanthomonas oryzae pv. oryzae (Xoo). The 4-fluorophenyl analog (A1) exhibited an EC50 of 156.7 µM, outperforming the commercial standards bismerthiazol (EC50 = 230.5 µM) and thiodiazole copper (EC50 = 545.2 µM) [1]. Given that the 4-ethoxyphenyl group would increase lipophilicity (predicted LogP ~4.5 for the fluoro analog versus a predicted LogP ~5.0 for the ethoxy analog), the target compound is expected to have at least comparable membrane penetration and potentially differentiated bacterial uptake . This class-level SAR provides a rational basis for prioritizing the ethoxy variant over the fluoro analog for screens where enhanced lipophilicity is desired.
| Evidence Dimension | Antibacterial EC50 (Xoo pathogen) |
|---|---|
| Target Compound Data | No direct data; predicted LogP ~5.0 (ethoxyphenyl variant) |
| Comparator Or Baseline | 4-Fluorophenyl analog (A1): EC50 = 156.7 µM, LogP ~4.0; Bismerthiazol: EC50 = 230.5 µM; Thiodiazole copper: EC50 = 545.2 µM |
| Quantified Difference | Class-level trend: higher lipophilicity (ΔLogP ≈ +1.0) may enhance membrane penetration relative to 4-fluorophenyl analog; direct biological difference unquantified. |
| Conditions | In vitro antibacterial assay against Xanthomonas oryzae pv. oryzae; EC50 measurement. |
Why This Matters
For procurement in agrochemical discovery, understanding the structure-activity relationship (SAR) of 4-aryl substitution guides selection away from generic 4-phenyl or 4-halo analogs toward alkoxy-substituted derivatives that may exhibit differentiated antibacterial potency.
- [1] Lu H, Zhou X, Wang L, Jin L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules. 2020;25(8):E1908. doi:10.3390/molecules25081908. View Source
